

A Researcher's Guide to Certified Reference Materials for Deoxyfructosazine Analysis

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Compound of Interest

Compound Name: 2,6-Deoxyfructosazine-13C4

Cat. No.: B565449

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For researchers, scientists, and drug development professionals engaged in the analysis of deoxyfructosazine, the selection of a high-quality certified reference material (CRM) is a critical first step to ensure the accuracy, reliability, and comparability of experimental results. This guide provides a comprehensive comparison of commercially available deoxyfructosazine CRMs, detailing their specifications, certification levels, and recommended analytical methodologies.

Deoxyfructosazine is a compound of interest in various fields, including food science and pharmaceutical development, often analyzed as an impurity or a marker compound. The use of well-characterized reference materials is fundamental for method validation, calibration of analytical instruments, and ensuring the quality of analytical data. This guide compares offerings from prominent suppliers to aid researchers in making an informed decision.

Comparison of Deoxyfructosazine Certified Reference Materials

The following table summarizes the key quantitative data for deoxyfructosazine reference materials from leading suppliers. It is essential to consult the supplier's Certificate of Analysis (CoA) for lot-specific information.



Feature	Sigma-Aldrich (TraceCERT®)	LGC Standards (TRC)	Cayman Chemical	MedChemExpr ess
Product Number	PHR9104	TRC-D235810	18662	HY-135078
Certification Level	Certified Reference Material (CRM), Pharmaceutical Secondary Standard[1]	Pharmaceutical Reference Standard, Impurity Reference Material[2]	Analytical Standard	Research Use Only[3]
Accreditation	Produced under ISO/IEC 17025 and ISO 17034[1]	Information not readily available	Information not readily available	Information not readily available
Traceability	Traceable to primary material from an NMI (e.g., NIST)[1]	Information not readily available	Information not readily available	Information not readily available
Purity	Certified content by qNMR provided on CoA	>95% (HPLC)[2]	≥98%	Information not readily available
Format	Solid	Neat Solid[2]	Crystalline Solid[4]	Solid
Storage	Refer to CoA	+4°C	-20°C[4]	Refer to CoA[3]
Available Quantities	75 mg	5 mg, 10 mg, 50 mg[2]	1 mg, 5 mg	10 mM (in 1 mL), 5 mg, 10 mg, 50 mg, 100 mg

Experimental Protocol: Quantitative Analysis of Deoxyfructosazine by HPLC-UV



This section provides a detailed methodology for the quantitative analysis of deoxyfructosazine using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix. The use of a Porous Graphitic Carbon (PGC) column is suggested for optimal separation of deoxyfructosazine and related compounds.

- 1. Materials and Reagents:
- Deoxyfructosazine Certified Reference Material
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Methanol (HPLC grade) for sample preparation
- 2. Instrumentation:
- HPLC system with a quaternary pump, autosampler, and UV detector
- Porous Graphitic Carbon (PGC) analytical column (e.g., 150 mm x 4.6 mm, 3 μm)
- 3. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient Elution:
 - o 0-5 min: 5% B
 - 5-20 min: 5% to 40% B
 - o 20-25 min: 40% to 95% B
 - 25-30 min: 95% B



30.1-35 min: 5% B (re-equilibration)

• Flow Rate: 1.0 mL/min

• Column Temperature: 30 °C

• Detection Wavelength: 274 nm

Injection Volume: 10 μL

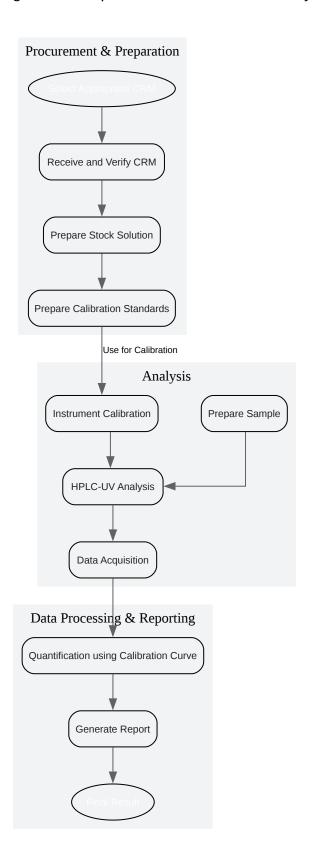
4. Standard Solution Preparation:

- Accurately weigh a suitable amount of the deoxyfructosazine CRM.
- Dissolve in a known volume of methanol to prepare a stock solution of approximately 1 mg/mL.
- Perform serial dilutions of the stock solution with the initial mobile phase composition (95% A: 5% B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- 5. Sample Preparation:
- Sample preparation will be matrix-dependent. A solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering components. The final extract should be dissolved in the initial mobile phase composition.
- 6. Data Analysis:
- Construct a calibration curve by plotting the peak area of the deoxyfructosazine standards against their corresponding concentrations.
- Perform a linear regression analysis of the calibration curve.
- Quantify the amount of deoxyfructosazine in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagrams



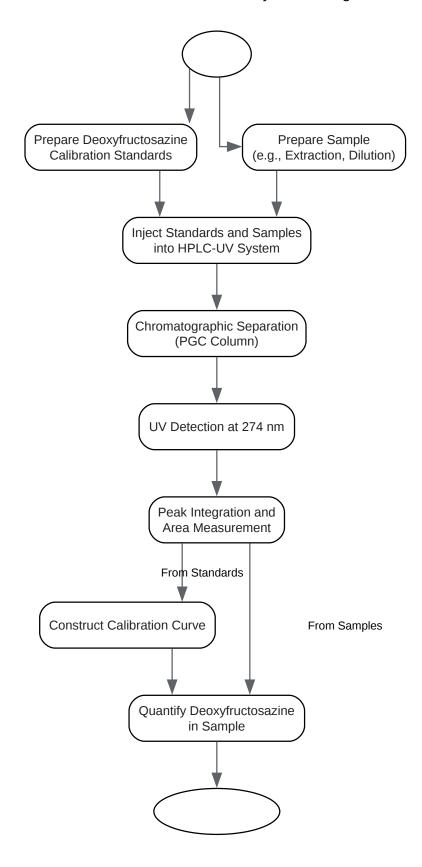
The following diagrams illustrate the general workflow for the use of certified reference materials in analytical testing and the experimental workflow for deoxyfructosazine analysis.





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Caption: General workflow for the use of CRMs in analytical testing.





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Caption: Experimental workflow for deoxyfructosazine analysis.

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